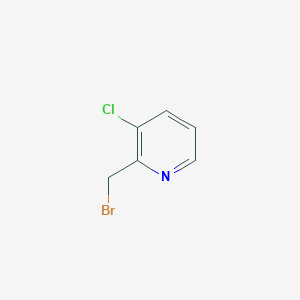
2-(Bromomethyl)-3-chloropyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Bromomethyl)-3-chloropyridine often involves nucleophilic substitution reactions, cyclization processes, and halogenation. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with structural similarities, is achieved through a series of reactions starting from 2,3-dichloropyridine, involving nucleophilic substitution with aqueous hydrazine, cyclization, bromination, dehydrogenation, and hydrolysis steps (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of halogenated pyridines, including those related to 2-(Bromomethyl)-3-chloropyridine, is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. X-ray diffraction studies provide insights into the crystal structure, showing that these molecules often have planar geometries with the halogen atoms inducing certain distortions in the pyridine ring due to their electronegativity (R. Kant et al., 2010).
Chemical Reactions and Properties
2-(Bromomethyl)-3-chloropyridine and related compounds participate in a variety of chemical reactions, primarily due to the reactive bromomethyl and chloro substituents. These reactions include nucleophilic aromatic substitution (SNAr), which allows for the introduction of various nucleophiles into the pyridine ring, and cross-coupling reactions, which are facilitated by the presence of the bromomethyl group. Such reactivity makes these compounds valuable intermediates in the synthesis of more complex molecules (Agathe Begouin et al., 2013).
Aplicaciones Científicas De Investigación
Scientific Research Applications of 2-(Bromomethyl)-3-chloropyridine
Synthetic Intermediates and Catalysis 2-(Bromomethyl)-3-chloropyridine serves as a versatile synthetic intermediate in organic chemistry, facilitating the development of complex molecular structures. Schlosser and Cottet (2002) demonstrated its utility in silyl-mediated halogen/halogen displacement reactions, highlighting its role in synthesizing various halogenated pyridines and heterocycles, crucial for further chemical transformations Schlosser & Cottet, 2002. Similarly, Ji, Li, and Bunnelle (2003) utilized this compound in selective amination reactions catalyzed by palladium complexes, underscoring its importance in introducing amino groups to halopyridines with high chemoselectivity and yield, a key step in the synthesis of many pharmaceuticals and agrochemicals Ji, Li, & Bunnelle, 2003.
Molecular Structure and Analysis The detailed structural analysis of related bromomethyl-chloropyridine compounds provides insights into their molecular geometry and potential for forming hydrogen bonds and other intermolecular interactions. Kant et al. (2010) elucidated the crystal structure of 3-bromomethyl-2-chloro-quinoline, a compound similar in structure to 2-(Bromomethyl)-3-chloropyridine, offering valuable data on molecular conformation and stability relevant to the design of new molecules Kant et al., 2010.
Advanced Material Synthesis Compounds like 2-(Bromomethyl)-3-chloropyridine find applications in the synthesis of advanced materials and polymers. Monmoton et al. (2008) reported the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using derivatives of bromomethylpyridines, illustrating the compound's role in creating novel polyelectrolytes with potential applications in coatings, drug delivery systems, and more Monmoton et al., 2008.
Coordination Chemistry and Crystal Engineering In coordination chemistry, bromomethyl-chloropyridine derivatives are key precursors in the synthesis of complex metal-organic frameworks and coordination compounds, as demonstrated by research on isostructural compounds showcasing their utility in understanding molecular packing and hydrogen bonding patterns Jones & Vancea, 2003.
Separation Techniques and Analytical Applications Furthermore, the study by Sheng et al. (2020) on the separation of chloropyridine isomers using nonporous adaptive crystals highlights the relevance of structural analogs of 2-(Bromomethyl)-3-chloropyridine in developing new separation methods, crucial for pharmaceutical manufacturing and chemical analysis Sheng et al., 2020.
Safety And Hazards
Direcciones Futuras
Future directions in the study of a compound can include new methods of synthesis, potential applications, and areas of research. However, the specific future directions for 2-(Bromomethyl)-3-chloropyridine are not detailed in the search results161718.
Please note that the information provided is based on the search results and may not be fully comprehensive or accurate for 2-(Bromomethyl)-3-chloropyridine. For more detailed information, please refer to specialized chemical databases or literature.
Propiedades
IUPAC Name |
2-(bromomethyl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFDJYHNRNJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625891 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-chloropyridine | |
CAS RN |
1227515-76-5 | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



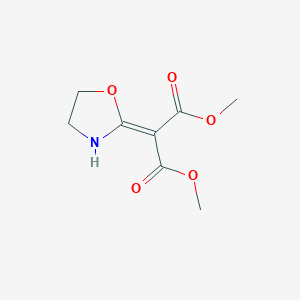
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)


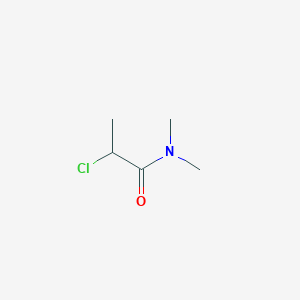

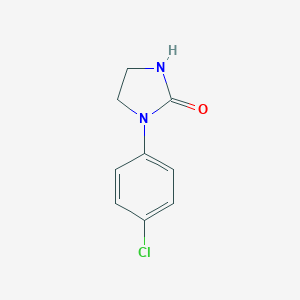
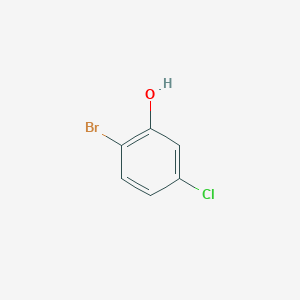
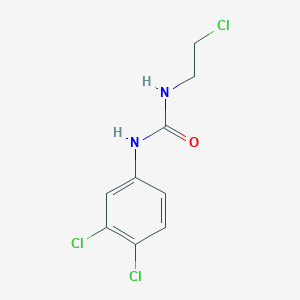



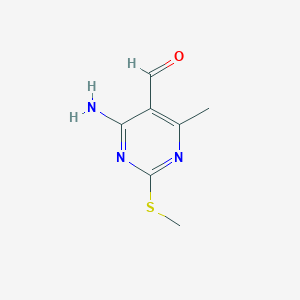
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)